molecular formula C22H25N3O3S B2928008 8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189897-51-5

8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2928008
CAS No.: 1189897-51-5
M. Wt: 411.52
InChI Key: LRUYTCVSFQBNKD-UHFFFAOYSA-N
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Description

8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS# 1189897-51-5) is a synthetic small molecule based on the 1,4,8-triazaspiro[4.5]decan-2-one framework, which has emerged as a promising scaffold for novel mitochondrial permeability transition pore (mPTP) inhibitors . The mPTP is a key mediator in cell death pathways, and its opening is a critical event in ischemia/reperfusion injury (IRI) affecting the heart, brain, and other organs . Inhibiting mPTP opening can protect cells from death, facilitating the restoration of organ function after a hypoxic insult. This makes research chemicals in this class valuable tools for investigating cytoprotective strategies in models of cardiac and other organ injuries . Modelling studies suggest that related compounds in this series bind at the interface of the c8-ring and subunit a of ATP synthase, which is part of the mPTP complex, helping to rationalize the structure-activity relationship . This product is provided for research use only and is strictly not for diagnostic or therapeutic applications. The molecular formula is C22H25N3O3S, and it has a molecular weight of 411.52 g/mol .

Properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-4-7-18(8-5-15)20-21(26)24-22(23-20)10-12-25(13-11-22)29(27,28)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUYTCVSFQBNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N2O4SC_{26}H_{24}N_{2}O_{4}S, with a molecular weight of 460.5 g/mol. The structure features a sulfonyl group attached to a dimethylphenyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC26H24N2O4S
Molecular Weight460.5 g/mol
CAS Number902521-25-9

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

  • Inhibition of MDM2 and XIAP : The compound acts as an inhibitor of MDM2 and XIAP proteins, which are implicated in cancer cell survival and proliferation. A related compound showed an IC50 value of 0.3 μM against cancer cells, indicating potent activity against these targets .
  • Cytotoxicity Assays : In cytotoxicity assays involving multiple cancer cell lines (e.g., ALL and neuroblastoma), the compound exhibited consistent cytotoxic effects with lower IC50 values in ALL cells compared to neuroblastoma cells .

Mechanistic Insights

The biological activity is believed to stem from the compound's ability to interact with specific cellular pathways:

  • Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce ROS production, leading to oxidative stress in cancer cells and subsequent apoptosis .
  • Cell Cycle Arrest : The compound may also interfere with cell cycle progression, further contributing to its anticancer effects.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a structurally related compound that demonstrated significant cytotoxicity across several cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value of 0.3 μM in ALL cells and 0.5–1.2 μM in neuroblastoma lines.
  • Colony Formation Assays : Treated cells showed a marked reduction in colony formation compared to controls, highlighting its potential as an effective therapeutic agent .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to understand the binding interactions of the compound with target proteins like DVL1 involved in the WNT signaling pathway:

  • Binding Affinity : The simulations suggested a distinct binding mode for different enantiomers of related compounds, with one enantiomer showing superior binding affinity and biological activity against colon cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazaspiro derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.

Structural Analogues and Substituent Variations

Key structural variations among analogues include:

  • Sulfonyl group modifications : The 3,4-dimethylphenyl sulfonyl group in the target compound contrasts with other sulfonyl substituents, such as:
    • 3-(Trifluoromethyl)phenyl sulfonyl in 3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (), which introduces electron-withdrawing CF₃ groups.
    • 4-Methoxyphenyl sulfonyl in 8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (), where the methoxy group enhances hydrophilicity.
  • Aromatic substituents at position 3: Fluorophenyl groups in 8-[(2-chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one () increase polarity and metabolic stability.

Molecular Properties and Pharmacological Relevance

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₂₄H₂₅N₃O₃S 435.5 g/mol 3,4-Dimethylphenyl sulfonyl, p-tolyl Potential GPCR modulation; structural rigidity enhances target selectivity .
3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-... C₂₁H₁₇ClF₃N₃O₃S 507.9 g/mol CF₃-phenyl sulfonyl, 4-Cl-phenyl Increased lipophilicity (CF₃) may enhance CNS penetration .
8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-... C₂₀H₁₈ClF₂N₃O 389.8 g/mol Di-fluorophenyl, Cl/F-phenyl High polarity due to fluorine; potential insecticidal activity (cf. Spirotetramat derivatives) .
8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-... C₂₁H₂₃N₃O₄S 413.5 g/mol 4-MeO-phenyl sulfonyl, m-tolyl Methoxy group improves solubility; used in kinase inhibitor research .
Spirotetramat-enol (metabolite) C₁₈H₂₃NO₃ 301.4 g/mol 2,5-Dimethylphenyl, 8-methoxy Major metabolite of Spirotetramat; insecticidal activity via lipid biosynthesis inhibition .

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